Piperidine-3-boronic acid pinacol ester hydrochloride
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Overview
Description
Piperidine-3-boronic acid pinacol ester hydrochloride is a chemical compound with the molecular formula C11H23BClNO2. It is an off-white solid that is used as a reagent in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction . This compound is valued for its stability and reactivity, making it a useful building block in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperidine-3-boronic acid pinacol ester hydrochloride typically involves the reaction of piperidine with boronic acid derivatives. One common method is the borylation of piperidine using pinacol boronic ester as a reagent. The reaction is usually carried out under mild conditions, often in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions: Piperidine-3-boronic acid pinacol ester hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: It participates in nucleophilic substitution reactions, particularly in the Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts are commonly used in the Suzuki–Miyaura coupling reaction.
Major Products Formed:
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Various substituted organic molecules, depending on the reactants used in the Suzuki–Miyaura coupling.
Scientific Research Applications
Piperidine-3-boronic acid pinacol ester hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of piperidine-3-boronic acid pinacol ester hydrochloride involves its role as a boron-containing reagent in organic synthesis. In the Suzuki–Miyaura coupling reaction, the compound undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond. This process involves the transfer of the boronic ester group to the palladium complex, followed by reductive elimination to form the final product .
Comparison with Similar Compounds
- 3-Pyridineboronic acid pinacol ester
- 5-Bromo-3-pyridineboronic acid pinacol ester
- 1H-Pyrazole-3-boronic acid pinacol ester
Comparison: Piperidine-3-boronic acid pinacol ester hydrochloride is unique due to its piperidine ring structure, which imparts specific reactivity and stability. Compared to similar compounds, it offers distinct advantages in terms of its use in the Suzuki–Miyaura coupling reaction, particularly in the synthesis of complex organic molecules .
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22BNO2.ClH/c1-10(2)11(3,4)15-12(14-10)9-6-5-7-13-8-9;/h9,13H,5-8H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLPIGOVCVSOBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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